Cas no 922891-59-6 (4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide)

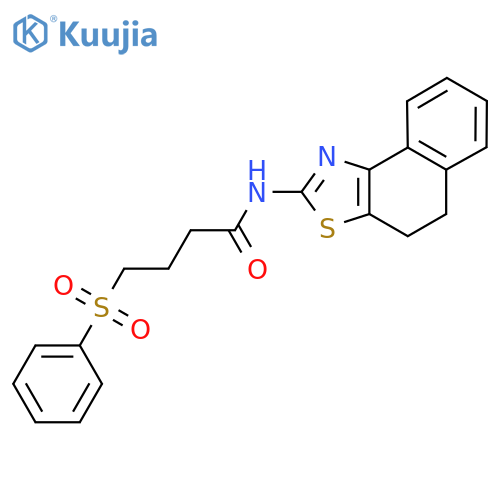

922891-59-6 structure

商品名:4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide

4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide 化学的及び物理的性質

名前と識別子

-

- 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

- F2814-0391

- AKOS024469039

- N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide

- VU0500484-1

- 4-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide

- 922891-59-6

- 4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide

-

- インチ: 1S/C21H20N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)

- InChIKey: ROWJQWSJDVPOJV-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1)(CCCC(NC1=NC2C3C=CC=CC=3CCC=2S1)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 412.09153485g/mol

- どういたいしつりょう: 412.09153485g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 6

- 複雑さ: 643

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 113Ų

4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2814-0391-5mg |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-5μmol |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-50mg |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-75mg |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-20mg |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-25mg |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-40mg |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-10μmol |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-3mg |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2814-0391-30mg |

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide |

922891-59-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

922891-59-6 (4-(benzenesulfonyl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}butanamide) 関連製品

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬